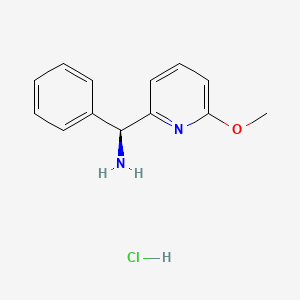
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can undergo hydrogenation under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Shares the methoxypyridine moiety but differs in the rest of the structure.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used in the synthesis of fentanyl derivatives, shares some structural similarities.
Uniqueness
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is unique due to its specific combination of a methoxypyridine ring and a phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
(S)-(6-methoxypyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-12-9-5-8-11(15-12)13(14)10-6-3-2-4-7-10;/h2-9,13H,14H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
KVBMINXHBPDJOS-ZOWNYOTGSA-N |
Isomeric SMILES |
COC1=CC=CC(=N1)[C@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC1=CC=CC(=N1)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
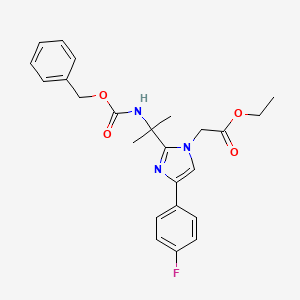
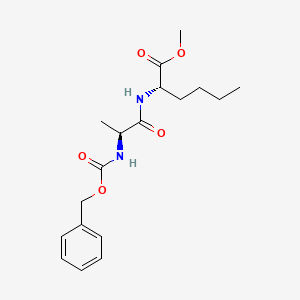

![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
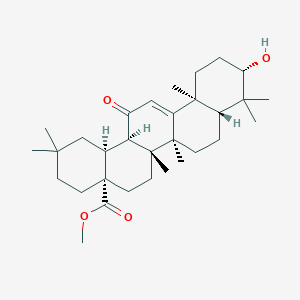
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
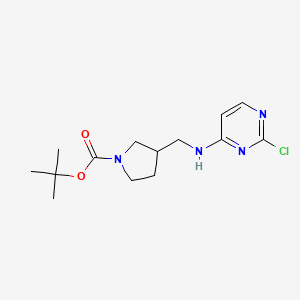
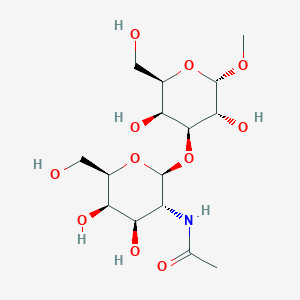


![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
